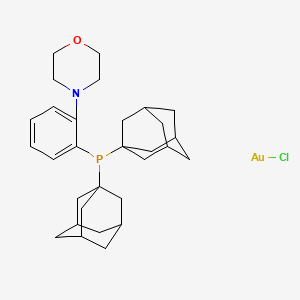
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold is a gold-based compound known for its catalytic properties. It is often used in various chemical reactions due to its stability and efficiency. The compound has a molecular formula of C30H42AuClNOP and a molecular weight of 696.05 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) typically involves the reaction of gold chloride with 4-[2-di(1-adamantyl)phosphino]phenylmorpholine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified using techniques like recrystallization or chromatography .
化学反应分析
Types of Reactions
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold oxidation states.
Reduction: It can be reduced to form gold nanoparticles.
Substitution: The chlorine atom can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or nitric acid.
Reducing agents: Such as sodium borohydride or hydrazine.
Substituting agents: Such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce gold(III) complexes, while reduction reactions may yield gold nanoparticles .
科学研究应用
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) involves its ability to act as a catalyst in various chemical reactions. The gold center in the compound facilitates the activation of substrates, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Similar Compounds
Chloro{di(1-adamantyl)-2-dimethylaminophenylphosphine}gold(I): Similar in structure but with different substituents on the phosphine ligand.
Chloro{tris(2,4-di-tert-butylphenyl)phosphite}gold(I): Another gold-based catalyst with different ligands.
Chloro(triphenylphosphine)gold(I): A widely used gold catalyst with triphenylphosphine as the ligand.
Uniqueness
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) is unique due to its specific ligand structure, which provides enhanced stability and catalytic activity compared to other gold-based catalysts. The adamantyl groups in the ligand contribute to the compound’s steric and electronic properties, making it highly effective in various catalytic applications .
属性
分子式 |
C30H42AuClNOP |
|---|---|
分子量 |
696.1 g/mol |
IUPAC 名称 |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold |
InChI |
InChI=1S/C30H42NOP.Au.ClH/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;;/h1-4,21-26H,5-20H2;;1H/q;+1;/p-1 |
InChI 键 |
IOHKOGDVLVOVCK-UHFFFAOYSA-M |
规范 SMILES |
C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.Cl[Au] |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


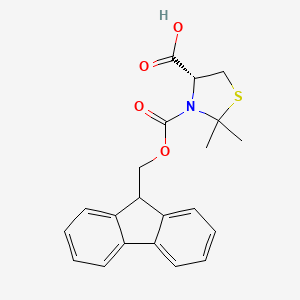
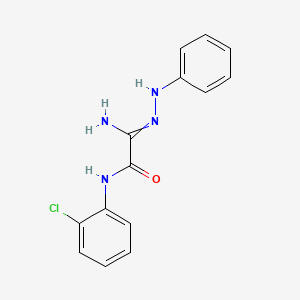
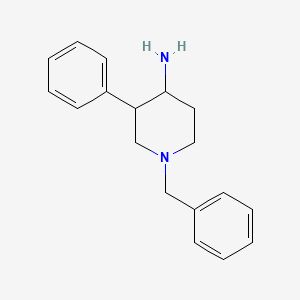
![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)
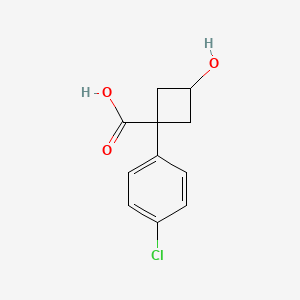
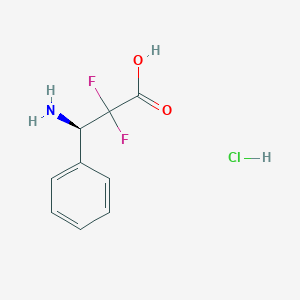
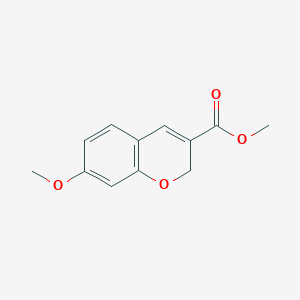
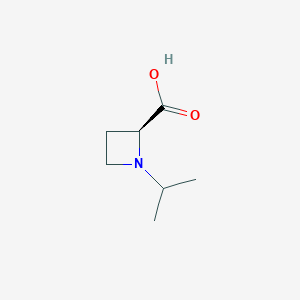


![tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1504838.png)

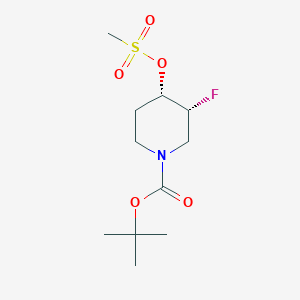
![2,4-Dichloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1504852.png)
